

Application Notes and Protocols: Adh-503

Administration with Anti-PD-1 Therapy

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Compound of Interest

Compound Name: Adh-503

Cat. No.: B605183

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Introduction

The landscape of cancer immunotherapy is continually evolving, with a significant focus on overcoming resistance to checkpoint inhibitors. Pancreatic ductal adenocarcinoma (PDAC) and other solid tumors often exhibit a dense immunosuppressive tumor microenvironment (TME), which limits the efficacy of therapies targeting the programmed cell death protein 1 (PD-1) pathway.^{[1][2]} **Adh-503**, a small molecule agonist of the integrin CD11b, has emerged as a promising agent to reprogram the innate immune landscape and sensitize tumors to anti-PD-1 therapy.^{[1][2][3]}

CD11b is highly expressed on the surface of myeloid cells, including macrophages, monocytes, and granulocytes, which are key components of the immunosuppressive TME. **Adh-503** activates CD11b, leading to a cascade of effects that collectively enhance anti-tumor immunity. These include the repolarization of tumor-associated macrophages (TAMs) towards an anti-tumor phenotype, a reduction in the infiltration of immunosuppressive myeloid cells into the tumor, and improved dendritic cell function. This modulation of the TME creates a more favorable environment for T-cell-mediated tumor destruction, thereby synergizing with the action of anti-PD-1 antibodies.

These application notes provide a comprehensive overview of the preclinical data, mechanism of action, and experimental protocols for the combined administration of **Adh-503** and anti-PD-1 therapy.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies investigating the combination of **Adh-503** with immunotherapy.

Table 1: Effect of **Adh-503** on Myeloid Cells in the Tumor Microenvironment

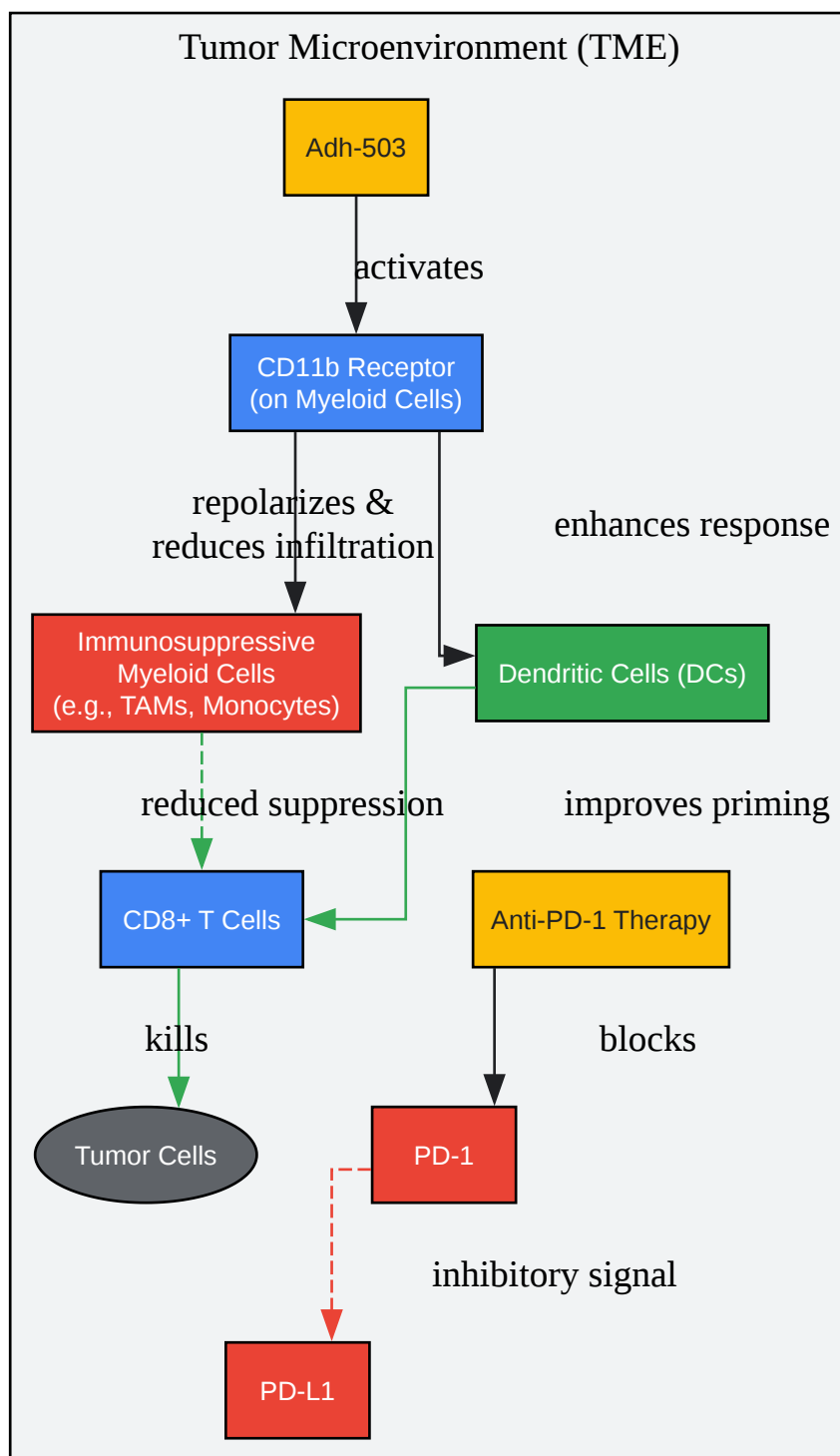
Parameter	Treatment Group	Change Observed	Reference Model
Total Tumor-Infiltrating CD11b+ Cells	Adh-503	Reduced numbers	Orthotopic PDAC models (KI and KP2)
CD11b+ Monocytes	Adh-503	Reduced numbers	Orthotopic PDAC models (KI and KP2)
CD11b+ Granulocytes	Adh-503	Reduced numbers	Orthotopic PDAC models (KI and KP2)
CD11b+ Macrophages	Adh-503	Reduced numbers	Orthotopic PDAC models (KI and KP2)
Macrophage Phenotype (MHC I, MHC II, CD80, CD86)	Adh-503	Higher expression levels	Orthotopic PDAC models
Immunosuppressive Gene Expression in TAMs (IL6, TGFβ, Arginase-1, IL10)	Adh-503	Reduced expression levels	Sorted TAMs from treated mice
T-cell Chemokine Expression in TAMs (CXCL10)	Adh-503	Increased expression levels	Sorted TAMs from treated mice

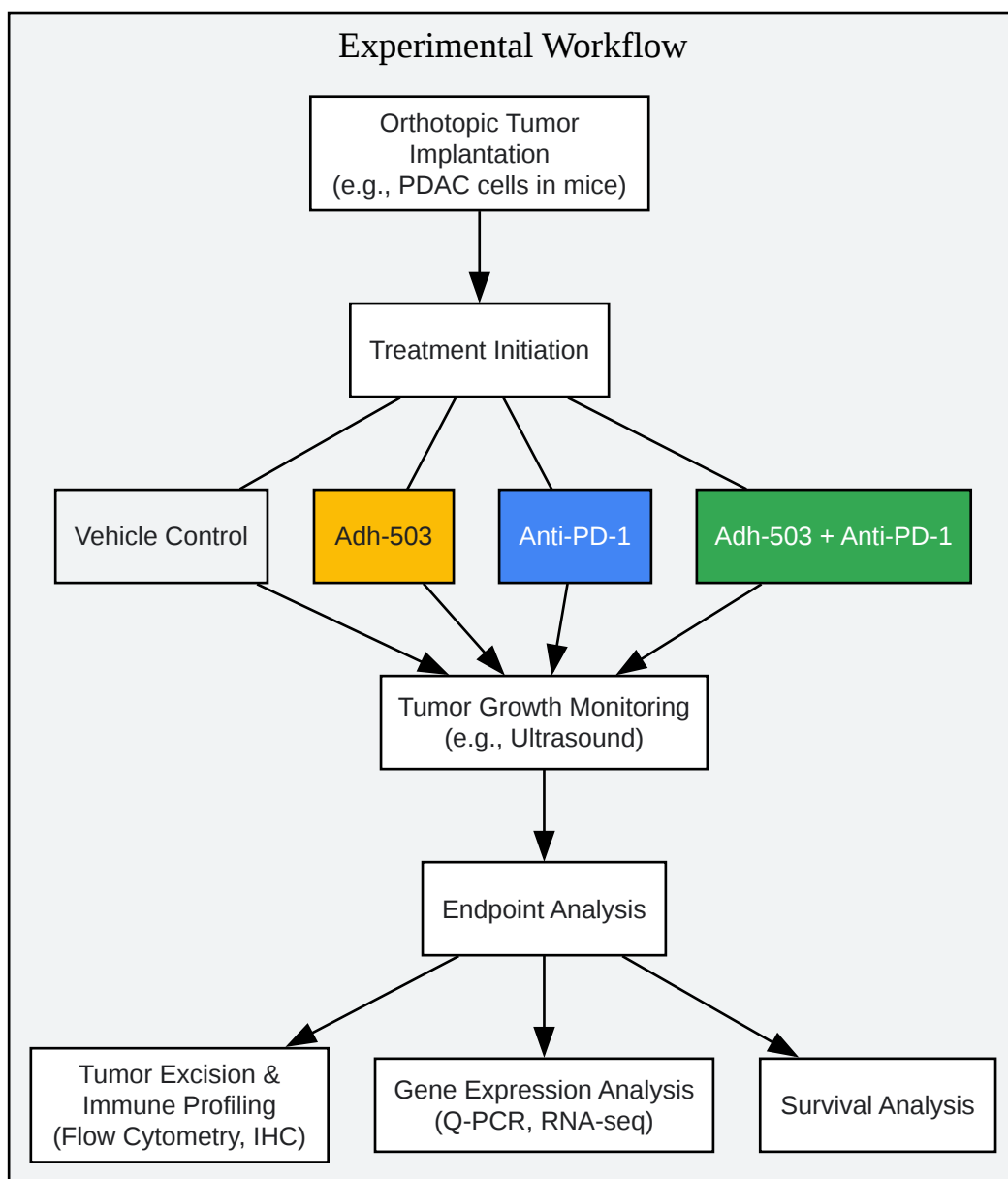
Table 2: Efficacy of **Adh-503** in Combination with Other Therapies

Combination Therapy	Effect on Tumor	Survival	Reference Model
Adh-503 + α PD-1 IgG	Synergistic tumor regression	Significantly longer survival	Orthotopic PDAC models
Adh-503 + α 41BB IgG	Synergistic, marked tumor regression and long-term survival	Long-term survival (>120 days) and resistance to re-challenge	Orthotopic KI tumor model
Adh-503 + α CTLA4 IgG	No synergy	No impact on tumor burden	Orthotopic KI tumor model
Adh-503 + Gemcitabine/Paclitaxel	Significant disease control (>90% reduction in progression)	Marked increase in survival	Orthotopic KI tumor model

Signaling Pathways and Experimental Workflows

Adh-503 Mechanism of Action in the Tumor Microenvironment





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References

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